molecular formula C11H17NO5 B2646952 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1992978-79-6

5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B2646952
CAS RN: 1992978-79-6
M. Wt: 243.259
InChI Key: LNBOSRZHKZRHKJ-UHFFFAOYSA-N
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Description

The compound “5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid” is a type of organic compound . It is a derivative of bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes . These molecules have served as useful building blocks in organic synthesis .


Synthesis Analysis

Bicyclo[4.1.0]heptenes, including the compound , can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes . This process typically uses Pt (II) and Au (I) as the catalysts . The molecules can undergo a variety of transformations depending on the position, number, and identity of the substituents, the identity of the tether group, and the nature of the catalytic system .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Bicyclo[4.1.0]heptenes can undergo a variety of ring-opening reactions given that the release of the cyclopropyl ring strain (27.5 kcal/mol) may serve as a thermodynamic driving force for reactions . The double bond within the skeleton can afford the kinetic opportunity to initiate the ring-opening via a coordination to a metal species . The reaction patterns of bicyclo[4.1.0]heptenes include thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, that can proceed both with and without opening of the cyclopropyl ring .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One study highlights the preparation of enantiopure 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, demonstrating its catalytic potential in direct aldol reactions. The study reveals the importance of acid geometry and the bicyclic system's selectivity over its monocyclic analogue, indicating its utility in improving enantioselectivity in synthesis processes (Armstrong, Bhonoah, & White, 2009).

Another research effort describes the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening previous methods. This work showcases the compound's role as a precursor to unnatural amino acids, highlighting its versatility and application in medicinal chemistry (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Potential Pharmaceutical Applications

The synthesis and evaluation of constrained peptidomimetic compounds, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, demonstrate the use of these compounds as rigid dipeptide mimetics. These mimetics serve as valuable tools for structure-activity studies in drug discovery, showcasing the potential of such compounds in the development of new therapeutics (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Another study outlines the efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid. This synthesis provides building blocks suitable for solid-phase synthesis, further indicating the role of these compounds in facilitating the design and production of novel peptide-based drugs (Mandal et al., 2005).

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-4-5-16-8-6(7(8)12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBOSRZHKZRHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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